molecular formula C18H15NO6S2 B2377444 Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate CAS No. 941919-06-8

Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2377444
CAS No.: 941919-06-8
M. Wt: 405.44
InChI Key: YJGRDJGGHIZFJA-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C18H15NO6S2. This compound is known for its unique structural features, which include a benzodioxole ring, a benzothiophene ring, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole and benzothiophene intermediates. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole and benzothiophene rings play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S2/c1-2-23-18(20)16-17(12-5-3-4-6-15(12)26-16)27(21,22)19-11-7-8-13-14(9-11)25-10-24-13/h3-9,19H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGRDJGGHIZFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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